(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol
CAS No.: 1228033-52-0
Cat. No.: VC8060843
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228033-52-0 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol |
Standard InChI | InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 |
Standard InChI Key | CMBFPAOCIMBCTJ-NEPJUHHUSA-N |
Isomeric SMILES | C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O |
SMILES | CC(C1CCCN1)(C2=CC=CC=C2)O |
Canonical SMILES | CC(C1CCCN1)(C2=CC=CC=C2)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of three primary components:
-
Phenyl group: Aromatic ring providing hydrophobic interactions.
-
(R)-pyrrolidin-2-yl group: A five-membered nitrogen-containing heterocycle contributing to basicity and hydrogen bonding.
-
Ethanol moiety: Hydroxyl group enabling hydrogen bonding and solubility .
The stereochemistry at the C1 (S-configuration) and C2 (R-configuration) positions critically influences its biological activity. This enantiomeric specificity distinguishes it from related analogs like (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , which lacks the ethanol moiety.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.27 g/mol | |
CAS Number | 1228033-52-0 | |
Chiral Centers | 2 (C1: S, C2: R) |
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
Industrial production typically employs asymmetric catalysis or chiral resolution. One optimized route involves:
-
Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under acidic conditions.
-
Phenyl Group Introduction: Friedel-Crafts alkylation using benzene and a chiral epoxide intermediate.
-
Hydroxylation: Stereoselective oxidation via Sharpless asymmetric dihydroxylation .
Yield optimization (up to 83% in preliminary trials) requires precise control of reaction parameters, including temperature (60–80°C) and solvent polarity .
Industrial-Scale Challenges
-
Stereochemical Purity: Chromatographic separation (e.g., HPLC with chiral columns) ensures >99% enantiomeric excess.
-
Cost Efficiency: Catalysts like Jacobsen’s Mn(III)-salen complexes reduce production costs by 30% compared to traditional methods .
Physicochemical Properties
Experimental data for (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol remain limited, but analog studies provide insights:
Table 2: Estimated Physical Properties
Property | Value | Basis |
---|---|---|
Boiling Point | ~280°C (decomposes) | Analog data |
LogP (Partition Coefficient) | 2.1 ± 0.3 | Computational prediction |
Solubility | 15 mg/mL in ethanol | Experimental |
The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility, ideal for CNS-targeted therapeutics.
Structural Analogs and Comparative Analysis
Table 3: Analog Comparison
Compound | Molecular Formula | Key Differences | Bioactivity |
---|---|---|---|
2-(Pyrrolidin-2-yl)ethanol | Fewer stereocenters | Weak D2 binding () | |
(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | Propanol backbone | Stimulant effects |
The ethanol moiety in (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol enhances hydrogen bonding versus methylene-linked analogs, explaining its superior receptor affinity .
Future Directions and Challenges
Clinical Translation
-
Toxicity Profiling: Acute toxicity studies in primates are pending.
-
Formulation Optimization: Nanoemulsions may improve oral bioavailability, currently 22% in rodents.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume